molecular formula C23H40Cl2N6O5 B1344604 (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride

Cat. No.: B1344604
M. Wt: 551.5 g/mol
InChI Key: VESQMNNSPPEOSZ-JADADVEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of TFA and scavengers .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using techniques such as HPLC and lyophilized to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride primarily undergoes hydrolysis reactions catalyzed by plasmin and microplasmin. The hydrolysis of the peptide bond releases p-nitroaniline (pNA), which can be measured spectrophotometrically .

Common Reagents and Conditions

The hydrolysis reaction typically occurs in a buffered solution, such as Tris-HCl, at physiological pH (around 7.4) and temperature (37°C). The presence of NaCl can enhance the reaction rate .

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline (pNA), which is a chromogenic compound that can be detected by its absorbance at 405 nm .

Scientific Research Applications

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride is widely used in scientific research due to its role as a chromogenic substrate for plasmin and microplasmin. Some of its applications include:

Mechanism of Action

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride exerts its effects through its interaction with plasmin and microplasmin. Upon binding to these enzymes, the peptide bond between lysine and p-nitroaniline is cleaved, releasing p-nitroaniline. This reaction is highly specific and allows for the quantification of enzyme activity based on the absorbance of p-nitroaniline at 405 nm .

Comparison with Similar Compounds

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride is unique due to its specific substrate properties for plasmin and microplasmin. Similar compounds include:

These compounds share the common feature of being chromogenic substrates for specific proteases, but they differ in their enzyme targets and applications.

Properties

Molecular Formula

C23H40Cl2N6O5

Molecular Weight

551.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride

InChI

InChI=1S/C23H38N6O5.2ClH/c1-14(2)13-19(28-23(32)20(25)15(3)4)22(31)27-18(7-5-6-12-24)21(30)26-16-8-10-17(11-9-16)29(33)34;;/h8-11,14-15,18-20H,5-7,12-13,24-25H2,1-4H3,(H,26,30)(H,27,31)(H,28,32);2*1H/t18-,19-,20-;;/m0../s1

InChI Key

VESQMNNSPPEOSZ-JADADVEQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)N.Cl.Cl

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl.Cl

sequence

VLK

Origin of Product

United States

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